

Mass spectrometry of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

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Compound of Interest

Compound Name:	tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Cat. No.:	B063080

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An In-Depth Technical Guide to the Mass Spectrometry of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**, a compound of interest in synthetic chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation, offering a predictive framework for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this molecule's mass spectral characteristics. We present detailed experimental protocols, data interpretation strategies, and the underlying chemical principles that govern the observed fragmentation patterns, grounded in authoritative references.

Introduction and Physicochemical Profile

Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its presence, alongside the cyclic alcohol moiety, imparts a distinct and predictable behavior under mass spectrometric analysis. Understanding this behavior is critical for reaction monitoring, purity assessment, and structural confirmation.

Chemical Structure and Properties

A precise understanding of the molecule's physical properties is the foundation of any mass spectrometric analysis.

Property	Value	Source
Chemical Formula	$C_{10}H_{19}NO_3$	PubChem[1]
Molecular Weight (Avg.)	201.26 g/mol	PubChem[1][2]
Monoisotopic Mass	201.13649 Da	PubChem[2]
IUPAC Name	tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate	Sigma-Aldrich
CAS Number	167465-99-8	Sigma-Aldrich[3]
Physical Form	Solid	Sigma-Aldrich, Home Sunshine Pharma[3]

Ionization Methodology: Electrospray Ionization (ESI)

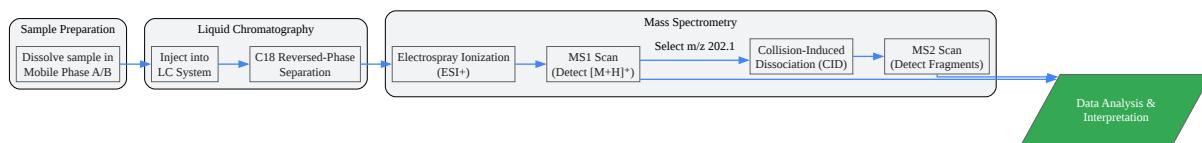
For a polar molecule like **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**, which contains both a hydroxyl and a carbamate group, Electrospray Ionization (ESI) is the premier technique. ESI is a soft ionization method that transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4]

Causality for Selecting ESI:

- **Analyte Polarity:** The compound's polarity makes it highly soluble in common reversed-phase liquid chromatography solvents (e.g., methanol, acetonitrile, water), which are directly compatible with ESI.
- **Soft Ionization:** ESI preserves the molecular structure, ensuring the protonated molecule $[M+H]^+$ is the predominant species observed in the full scan spectrum. This provides an unambiguous determination of the molecular weight.[4]

- Protonation Site: In positive ion mode, protonation is expected to occur at the carbamate carbonyl oxygen or the secondary amine nitrogen, both of which are preferred protonation sites.^[5] This facile protonation leads to a strong signal and high sensitivity.

The overall workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust, self-validating system.



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Caption: High-level LC-MS/MS workflow for analysis.

Fragmentation Analysis: A Predictive Approach

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the protonated parent ion ($[M+H]^+$, m/z 202.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. The fragmentation of this molecule is dominated by the lability of the Boc group and the hydroxyl moiety.

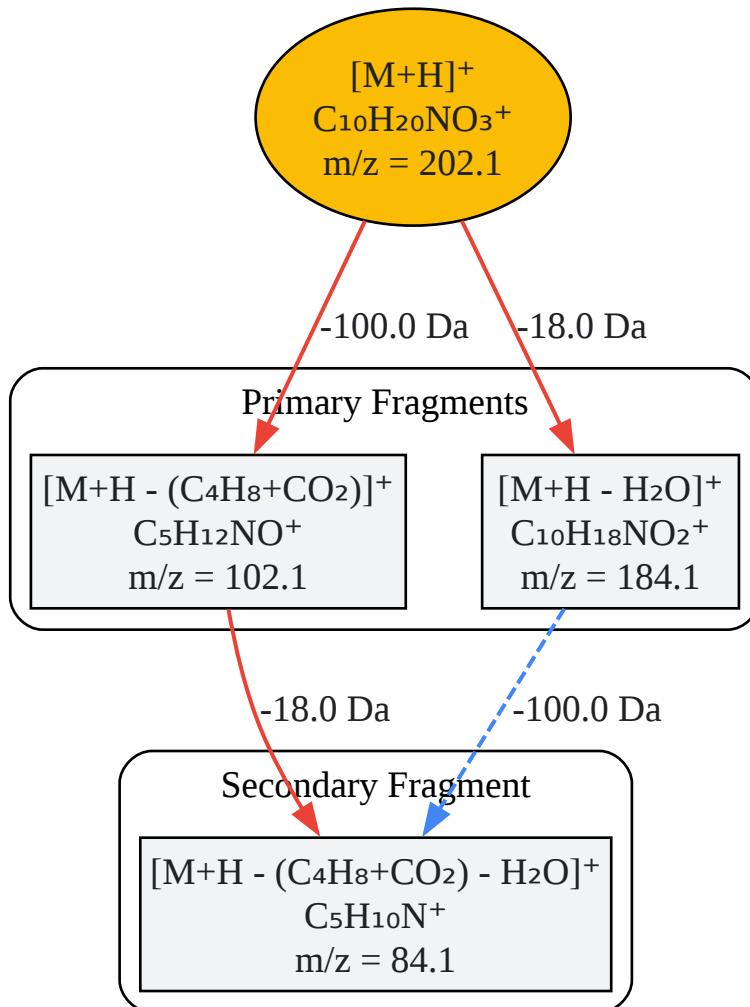
Primary Fragmentation Pathways

Two major and highly characteristic fragmentation pathways are predicted:

- Boc Group Fragmentation: The tert-butoxycarbonyl group is notoriously unstable under CID conditions. Its fragmentation proceeds via a coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da.^[6] This is a diagnostically crucial fragmentation for any Boc-protected amine. A less common, but still possible, fragmentation is the loss of just isobutylene (56 Da).^{[7][8]}

- Cyclic Alcohol Fragmentation: Cyclic alcohols readily undergo dehydration, leading to a neutral loss of a water molecule (18 Da).[9][10][11]

These pathways can also occur sequentially, providing further structural confirmation.



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